- Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass SpectrometryAngewandte Chemie, 2023, 62(32), e202304352,
Cas no 50-00-0 (Formaldehyde solution)
Formaldehyde solution structure
Formaldehyde solution Properties
Names and Identifiers
-
- aldeideformica
- BFV
- CH2O
- Chloditan
- Chlodithan
- Chlodithane
- dormol
- Durine
- PFA (CHRIS Code)
- Formic aldehyde
- Formadehyde
- Formalina [Italian]
- Formic aldehyde
- Tox21_111160
- UN2209
- FT-0626522
- methanal
- 30525-89-4
- paraformaidehyde
- Methyl aldehyde
- LS-134
- Superlysoform
- FORMALDEHYDE [II]
- FORMALDEHYDE [VANDF]
- NA2213
- SR-01000944454
- Paraformaldehydum
- Formalina
- Methaldehyde
- H2CO
- D01494
- Aldeide formica [Italian]
- DSSTox_GSID_47796
- F0622
- Tox21_302438
- CCRIS 315
- Fannoform
- FORMALDEHYDE (IARC)
- Rcra waste number U122
- formaldehyde;formaldehyde [bsi:iso];methanal;formaldehyde (act. 37%);formalin;formaldehyde formaldehyde [bsi:iso] methanal formaldehyde (act. 37%) formalin
- FM 282
- Lysoform
- C3H8O
- Veracur
- D00017
- Morbicid
- CARBON-MONOXIDE
- Karsan
- Formalin-loesungen
- Para-formaldehyde
- formaidehyde
- D00STN
- Formalin-loesungen [German]
- SR-01000944454-1
- Melamine-Formaldehyde Resin
- Aldehyd mravenci [Czech]
- HCHO
- FORMALDEHYDE [INCI]
- Aldehyde formique [French]
- WLN: VHH
- Epitope ID:116196
- FORMYL GROUP
- 35907-63-2
- GTPL4196
- Caswell No. 633
- Paraformic aldehyde
- DTXCID30637
- UN1198
- paraformaldehye
- para formaldehyde
- EINECS 200-001-8
- Aldeide formica
- UN 1198
- Hercules 37M6-8
- Q27110014
- UN 2209
- FT-0689115
- Daminozide metabolite
- E240
- Paraformaldehyde [JAN]
- DB03843
- UN2213
- Aldehyd mravenci
- UN 1016
- Pesticide Code: 043001
- CHEBI:16842
- Methan 21
- Formaldehyde (gas)
- DTXSID7020637
- Formalin [JAN]
- Paraformaldehyde
- 50-00-0
- Oplossingen [Dutch]
- MFCD00003274
- formaldhyde
- EPA Pesticide Chemical Code 043002
- Oxomethylene
- EPA Pesticide Chemical Code 043001
- Formaldehyde [USAN]
- Floguard 1015
- NA2209
- NCI-C02799
- UNII-1HG84L3525
- EC 200-001-8
- C-H2-O
- (C-H2-O)x-
- NSC28424
- Formalinum
- Formaldehyde-13C, d2 solution
- Formalin (JP17)
- Formalin (as formaldehyde)
- C00067
- Paraform
- FORMALDEHYDE [IARC]
- Formaldehyde (37per cent w/w aq. soln.)
- Formaline
- bmse000256
- Formaldehye
- Paraformaldehyde (JP17)
- AKOS008967440
- CARBON MONOXIDE (13C; 18O)
- BP-21234
- Q161210
- FYDE
- HSDB 4070
- 28 - Formaldehyde
- 53026-80-5
- D01KEE
- AI3-26806
- UN 2209 (formalin)
- Formaldehyde [USP]
- 1HG84L3525
- paraformaldehyd
- Formaldehyde [BSI:ISO]
- CHEMBL1255
- Formaldehyd
- formaldehyde
- Formaldehyde; Methanal
- AMY6741
- Formaldehyd [Czech, Polish]
- RCRA waste no. U122
- 8013-13-6
- Formalith
- 1,3,4-Metheno-2H-cyclobuta[cd]pentalen-2-one, nonachlorooctahydro-
- Formaldehyd (CZECH, POLISH)
- Formaldehyde (USP)
- UNII-Y19UC83H8E
- NSC-298885
- Aldehyde formique
- Formaline [German]
- Hyperband (TN)
- DSSTox_CID_637
- A827922
- CHEBI:188447
- Aldehyde formique [ISO-French]
- Aldacide
- F-gen
- MFCD00133991
- STR00013
- Oxymethylene
- FMS (CHRIS Code)
- methanon
- Caswell No. 465
- Flo-Mor
- BIDD:ER0493
- Methylene oxide
- DSSTox_RID_82549
- NA1198
- Fordor
- formaldeyde
- NCGC00255116-01
- formalin
- Formaldehyde, gas
- NA 9202
- Oxomethane
- LS-101266
- Oplossingen
- formol
- NSC298885
- Paraformaldehyde [UN2213] [Flammable solid]
- Formalaz
- Formaldehido
- NSC 298885
- paraform-aldehyde
- HCOH
- Formaldehyde; see 1910.1048
- P0018
- FORMALDEHYDE [MI]
- Aldehyde formique (ISO-French)
- Formaldehyde, 4% in PBS
- Formaldehyde, methanol-free
- 68294-73-5
- Formalin 40
- Paraformaldehyde [USP:JAN]
- HSDB 164
- Monohydrokepone
- DTXSID90937755
- carbonyl
- long-chain fatty aldehyde
- Nasal Catarrh
- CARBONMONOXIDE
- NS00007685
- Formalin (JP18)
- C22406
- Formaldehyde (37% w/w aq. soln., Stabilized 7-8% of Methanol)
- Sur-Hoof
- Formaldehyde 1000 microg/mL in Water
- FORMALDEHYDE (II)
- Formaldehyde Solution (36.5 - 38% in Water) (Stabilized with ~10-15% Methanol)
- +Expand
-
- MFCD00003274
- WSFSSNUMVMOOMR-UHFFFAOYSA-N
- InChI=1S/CH2O/c1-2/h1H2
- C=O
- 1209228
Computed Properties
- 30.011
- 0
- 1
- 0
- 30.011
- 2
- 2
- 0
- 0
- 0
- 0
- 0
- 1
- 1.2
- nothing
- 0
- 17.1A^2
Experimental Properties
- 0.45100
- 17.07000
- 14,4235
- 1.3755-1.3775
- soluble
- 97°C
- -15°C
- 3463.8±0.0 mmHg at 25°C
- 133 °F
- water: soluble
- 37 wt. % in H2O
- A colorless gas with strong irritating and suffocating odor.
- pH (25℃) : 7.0~7.5
- soluble
- Sensitive to light
- 13.27(at 25℃)
- 1.09 g/mL at 25 °C(lit.)
- 10.88 eV
Formaldehyde solution Security Information
- GHS05 GHS06 GHS08
- LP8925000
- 2
- 36/37-51-45-36/37/39-26-53
- T
- UN 2209 8 / PGIII
- H301,H311,H314,H317,H331,H335,H351,H370
- P260,P280,P301+P310,P305+P351+P338,P310
- dangerous
- room temp
- III
- 23/24/25-34-40-43-39/23/24/25-68-45-68/20/21/22
- Danger
- Yes
- 3
- 10
Formaldehyde solution Customs Data
- 29121100
Formaldehyde solution Price
Formaldehyde solution Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Water
Reference
- Evaluation of landfill leachate biodegradability using IOT through geotracking sensor based drone surveyingEnvironmental Research (2023, Environmental Research (2023), 236(Part_2), 116883 | Language: English, Database: CAplus and MEDLINE, 116883 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ; 1 h, basified, 70 °C
1.2 Reagents: Citric acid ; 1 h, acidified, 60 °C; 60 °C → 90 °C; 2 h, 90 °C
1.2 Reagents: Citric acid ; 1 h, acidified, 60 °C; 60 °C → 90 °C; 2 h, 90 °C
Reference
- Phase Change Microcapsule Composite Material with Intelligent Thermoregulation Function for Infrared CamouflagePolymers (Basel, Polymers (Basel, Switzerland) (2023), 15(14), 3055 | Language: English, Database: CAplus and MEDLINE, 3055 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Poly(vinyl alcohol) Solvents: Butyl benzyl phthalate ; 4 h, 70 °C
Reference
- Solvent effect of microcapsules endows self-lubricating polymer composites with wear in-situ self-healing functionColloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 676(Part_A), 132158 | Language: English, Database: CAplus, 132158 | Language: English, Database: CAplus,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ; pH 8.5, 80 °C
Reference
- Preparation and properties of modified ammonium polyphosphate synergistic with tris(2-hydroxyethyl) isocynurate for flame-retardant LDPEe-Polymers (2023, e-Polymers (2023), 23(1), 20230023 | Language: English, Database: CAplus, 20230023 | Language: English, Database: CAplus,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 40 min, pH 8.5, rt → 90 °C; pH 5, 30 °C; pH 8.5, 40 °C; 30 min, pH 8.5, rt
Reference
- The characterizations of nanofluid type urea formaldehyde resinsInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 126, 103451 | Language: English, Database: CAplus, 103451 | Language: English, Database: CAplus,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ; 1 h, pH 7 - 8, 70 °C
Reference
- Preparation of double-core microcapsules and tribological properties of epoxy compositesTribology International (2023, Tribology International (2023), 186, 108597 | Language: English, Database: CAplus, 108597 | Language: English, Database: CAplus,
Synthetic Circuit 8
Reaction Conditions
1.1 75 °C
1.2 Reagents: Triethanolamine ; pH 8
1.2 Reagents: Triethanolamine ; pH 8
Reference
- Preparation of Encapsulated Breakers for Polymer Gels and Evaluation of Their PropertiesGels (2023, Gels (2023), 9(5), 387 | Language: English, Database: CAplus and MEDLINE, 387 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide ; 40 °C
1.2 Reagents: Formic acid ; pH 8.2 - 8.6, 90 °C; 1 h, pH 4.6 - 4.8, 80 °C
1.2 Reagents: Formic acid ; pH 8.2 - 8.6, 90 °C; 1 h, pH 4.6 - 4.8, 80 °C
Reference
- Developing carbon dots as green modifiers for improving the bonding performance of low-molar-ratio urea-formaldehyde resinInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 125, 103416 | Language: English, Database: CAplus, 103416 | Language: English, Database: CAplus,
Synthetic Circuit 10
Reaction Conditions
1.1 330 s, 393.15 K
Reference
- Thermal degradation kinetics of high-performance urea-formaldehyde resin prepared by replacing partial urea with soybean processing residueJournal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(31), e54224 | Language: English, Database: CAplus, e54224 | Language: English, Database: CAplus,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethanolamine ; 1 h, 70 °C
Reference
- Fabrication of robust superhydrophobic microcapsule-based composite coating with self-healing and anti-scaling propertiesColloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 671, 131655 | Language: English, Database: CAplus, 131655 | Language: English, Database: CAplus,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, rt
Reference
- Effect of montmorillonite activation method on formaldehyde content in urea-formaldehyde compositesInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 124, 103390 | Language: English, Database: CAplus, 103390 | Language: English, Database: CAplus,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Formic acid ; 30 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7.5, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7.5, 45 °C
Reference
- Flame retardant research on innovative lightweight wood-plastic compositesJournal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(25), e53965 | Language: English, Database: CAplus, e53965 | Language: English, Database: CAplus,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Water ; pH 7.8, 75 °C
1.2 Reagents: Formic acid Solvents: Water ; 2 h, pH 4.8
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7.8
1.2 Reagents: Formic acid Solvents: Water ; 2 h, pH 4.8
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7.8
Reference
- Formation of a conductive network in urea-formaldehyde/carbon nanotube composite foams for electromagnetic shieldingPolymer International (2023, Polymer International (2023), 72(8), 711-719 | Language: English, Database: CAplus, 711-719 | Language: English, Database: CAplus,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethanolamine , Sodium dodecylbenzenesulfonate Solvents: Water ; 1 h, pH 8, 80 °C
1.2 Reagents: Citric acid , Poly(vinyl alcohol) ; 2 h, pH 2.5, 80 °C
1.2 Reagents: Citric acid , Poly(vinyl alcohol) ; 2 h, pH 2.5, 80 °C
Reference
- Preparation of Aloe-Emodin Microcapsules and Its Effect on Antibacterial and Optical Properties of Water-Based CoatingPolymers (Basel, Polymers (Basel, Switzerland) (2023), 15(7), 1728 | Language: English, Database: CAplus and MEDLINE, 1728 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Potassium carbonate , 2637466-92-1 Solvents: Methanol ; 18 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
ACS Sustainable Chemistry & Engineering,
2021,
9(13),
4903-4914
,
Formaldehyde solution Raw materials
Formaldehyde solution Preparation Products
Formaldehyde solution Related Literature
-
Rafael Castro-Amoedo,Julia Granacher,Mouhannad Abou Daher,François Maréchal Energy Environ. Sci., 2023,16, 4356-4372
-
Yulin Tian,Qing Lin Chem. Commun., 2018,54, 4449-4452
-
Zachary Estlack,Devasier Bennet,Ted Reid,Jungkyu Kim Lab Chip, 2017,17, 1539-1551
-
Ping Wu,Pan Du,Hui Zhang,Chenxin Cai Phys. Chem. Chem. Phys., 2014,16, 5640-5648
-
Liya Zhu,Junwen Si Nanoscale, 2023,15, 15328-15333
-
8. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem., 2017,15, 2174-2184
-
Marcel Gawek,Sherif Madkour,Paulina Szymoniak,Jörg Radnik,Andreas Schönhals Soft Matter, 2021,17, 6985-6994
-
Krishnanjan Pramanik,Sangkha Borah,P. Padma Kumar Phys. Chem. Chem. Phys., 2020,22, 22796-22804
50-00-0 (Formaldehyde solution) Related Products
- 88-09-5(2-Ethylbutyric acid)
- 499-08-1(3-Fluoro-5-nitrotoluene)
- 4244-84-2(Ethyl 3-aminopropionate hydrochloride)
- 107-80-2(1,3-Dibromobutane)
- 2731-73-9(β-Chloro-L-alanine)
- 3373-00-0(1,2,3,4-Tetrahydro-quinoline-6-ol)
- 390-28-3(Methoxamedrine)
- 57-56-7(Semicarbazide)
- 3485-62-9(Clidinium bromide)
- 102-79-4(N-Butyldiethanolamine)
Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Chu Zhou Jiang Ling Chemical Techlnology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
shanghaixianding
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk